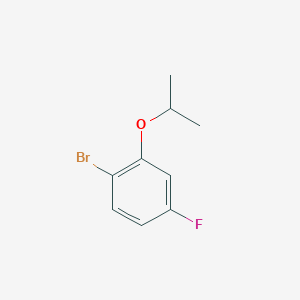

1-Bromo-4-fluoro-2-isopropoxybenzene

Description

1-Bromo-4-fluoro-2-isopropoxybenzene (CAS: 610797-49-4) is a halogenated aromatic compound with the molecular formula C₉H₁₀BrFO. It features a benzene ring substituted with bromine at position 1, fluorine at position 4, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This compound is commercially available at ≥98% purity and is utilized primarily as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . Its structural complexity, combining electron-withdrawing (Br, F) and electron-donating (isopropoxy) groups, makes it valuable for studying regioselectivity in cross-coupling reactions and functionalization processes .

Properties

IUPAC Name |

1-bromo-4-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWUXVJGCPUWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674476 | |

| Record name | 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610797-49-4 | |

| Record name | 1-Bromo-4-fluoro-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610797-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-4-fluoro-2-isopropoxybenzene is an organic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine, fluorine, and isopropoxy groups, contribute to its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C10H12BrF

- Molecular Weight : 233.11 g/mol

- Structural Features : The compound consists of a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 4, and an isopropoxy group at position 2.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. The presence of the halogen atoms (bromine and fluorine) enhances binding affinity through halogen bonding.

- Receptor Modulation : It can interact with receptors involved in various signaling pathways, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The halogen substituents can enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have shown that certain derivatives of this compound can induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell growth:

Case Studies

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the enzyme cyclooxygenase (COX), which is involved in inflammation pathways. The inhibition was attributed to the steric hindrance provided by the isopropoxy group combined with halogen interactions.

- Anticancer Activity : In vitro studies showed that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development.

Toxicological Data

Toxicity studies have been conducted to assess the safety profile of this compound:

- Acute Toxicity : An acute oral toxicity study in rats revealed an LD50 value of approximately 2700 mg/kg, indicating moderate toxicity levels. Symptoms observed included tremors and weight loss at higher doses .

- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects; however, preliminary data suggest no significant mutagenic activity in bacterial assays.

Applications in Research and Industry

The unique properties of this compound make it valuable in several applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.

- Chemical Synthesis : The compound is utilized in organic synthesis as a building block for more complex molecules due to its reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Bromo-2-fluoro-4-isopropoxybenzene (CAS: 1036724-61-4)

- Substituents : Br (position 1), F (position 2), isopropoxy (position 4).

- Key Differences: The altered positions of fluorine and isopropoxy groups significantly influence electronic effects.

- Applications : Less commonly reported in synthetic protocols, likely due to steric challenges.

4-Bromo-1-fluoro-2-isopropoxybenzene (CAS: 944278-95-9)

- Substituents : Br (position 4), F (position 1), isopropoxy (position 2).

- Key Differences : The bromine and fluorine swap positions, altering the electron density distribution. The electron-withdrawing Br at position 4 may deactivate the ring toward electrophilic attacks compared to the original compound .

Functional Group Variants

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS: 185346-79-6)

- Substituents : Br (position 1), F (position 2), benzyloxy (-OCH₂C₆H₅) at position 3.

- Key Differences: Replacement of isopropoxy with benzyloxy introduces a bulkier, aromatic substituent. This enhances lipophilicity and may improve solubility in nonpolar solvents, but steric hindrance could limit reactivity in certain reactions .

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene (CAS: 1375068-62-4)

- Substituents: Br (position 1), F (position 5), isopropoxy (position 2), and nitro (-NO₂) at position 3.

- Key Differences : The nitro group at position 3 strongly deactivates the ring, making it less reactive toward electrophilic substitution. This compound is more suited for reduction or displacement reactions targeting the nitro group .

Substrate with Amino Groups

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

- Substituents : Br (position 4), -NH₂ groups at positions 1 and 2.

- Key Differences: The amino groups are electron-donating, increasing ring reactivity toward electrophiles. This compound is widely used in polymer chemistry and dye synthesis, contrasting with the original compound’s applications in coupling reactions .

Comparative Data Table

Research Implications

The electronic and steric profiles of these compounds dictate their utility in synthesis. For example:

- This compound ’s balanced substituents favor Suzuki-Miyaura coupling, as the isopropoxy group directs reactivity at specific positions .

- 4-(Benzyloxy)-1-bromo-2-fluorobenzene ’s bulkiness may hinder catalytic access but improve stability in hydrophobic environments .

- The nitro group in 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene offers a pathway for further functionalization, such as reduction to amines .

This comparative analysis underscores the importance of substituent positioning and functional group selection in designing targeted synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.